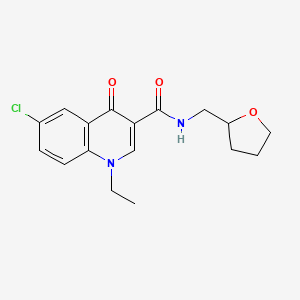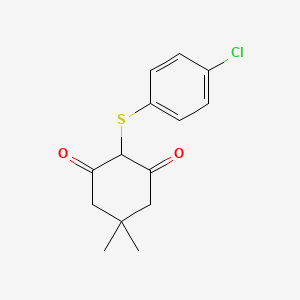
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione, also known as CPDD, is a compound that has gained significant attention in the scientific community due to its potential in various applications. CPDD is a cyclic diketone that has a chlorophenylsulfanyl group attached to one of the carbons. This compound has shown promising results in scientific research, making it a topic of interest for many researchers.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione is not fully understood, but it is believed to act as a nucleophile due to the presence of the sulfur atom. This allows this compound to react with electrophilic compounds, forming covalent bonds. This compound has also been shown to inhibit the activity of certain enzymes, including cholinesterase and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione is its ease of synthesis, making it readily available for use in scientific research. Additionally, this compound has shown promising results in various applications, making it a compound of interest for many researchers. However, one limitation of this compound is its potential toxicity, which must be taken into consideration when conducting experiments.
Direcciones Futuras
There are various future directions for the use of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione in scientific research, including its potential use in drug development. This compound has shown promising results in the synthesis of various compounds, including those with potential antibacterial and antitumor properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine and agriculture.
In conclusion, this compound is a compound that has shown significant potential in various scientific research applications. Its ease of synthesis and promising results make it a topic of interest for many researchers. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione can be achieved through various methods, including the reaction of 4-chlorothiophenol with 2,4-pentanedione in the presence of a base. Another method involves the reaction of 4-chlorophenylhydrazine with 2,4-pentanedione in the presence of sulfuric acid. Both methods result in the formation of this compound, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has shown potential in various scientific research applications, including its use as a building block in the synthesis of other compounds. This compound has been used to synthesize various sulfur-containing compounds, including thiosemicarbazones, thiazoles, and thiadiazoles. These compounds have shown promising results in various applications, including their use as antibacterial and antitumor agents.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO2S/c1-14(2)7-11(16)13(12(17)8-14)18-10-5-3-9(15)4-6-10/h3-6,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNDCWVBUHWGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)SC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)
![(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine](/img/structure/B7464511.png)

![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)

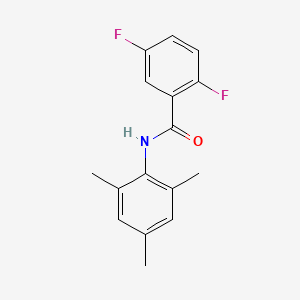
![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)

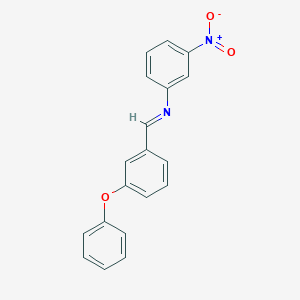

![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
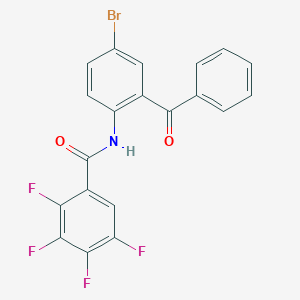
![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)
